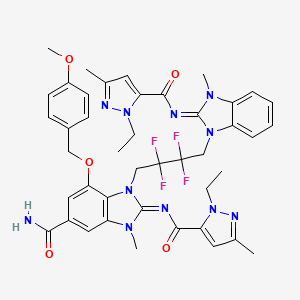
FLAG-Cys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLAG-Cys is a peptide that has been modified by the addition of a cysteine residue. This modification is known to exhibit immunogenicity, making it useful in various scientific research applications . The molecular formula of this compound is C44H65N11O21S, and it has a molecular weight of 1116.11 g/mol .
Preparation Methods
FLAG-Cys is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the peptide is assembled on a resin support. The cysteine residue is introduced with its side-chain in the free thiol form or as a disulfide linkage, depending on the desired final product . Industrial production methods involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
FLAG-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
FLAG-Cys has a wide range of applications in scientific research:
Chemistry: Used as a tag for protein purification and detection.
Biology: Employed in immuno-chemoproteomics for drug target deconvolution.
Medicine: Utilized in the development of fluorescent probes for cancer biomarker detection.
Industry: Applied in the production of peptides and proteins for various biotechnological applications.
Mechanism of Action
The mechanism of action of FLAG-Cys involves its ability to form disulfide bonds with other cysteine-containing peptides or proteins. This property is exploited in various biochemical assays and purification techniques. The molecular targets include proteins with accessible cysteine residues, and the pathways involved are primarily related to protein-protein interactions and redox reactions .
Comparison with Similar Compounds
FLAG-Cys is unique due to its immunogenicity and the presence of a cysteine residue, which allows for specific chemical modifications. Similar compounds include:
FLAG peptide: Lacks the cysteine residue and thus does not form disulfide bonds.
Biotinylated peptides: Used for similar tagging purposes but with different chemical properties.
His-tag peptides: Utilize histidine residues for metal affinity purification. The uniqueness of this compound lies in its ability to form disulfide bonds, making it particularly useful in applications requiring stable protein-protein interactions.
Properties
Molecular Formula |
C44H65N11O21S |
|---|---|
Molecular Weight |
1116.1 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H65N11O21S/c45-11-3-1-5-23(48-39(70)25(13-20-7-9-21(56)10-8-20)50-36(67)22(47)14-31(57)58)37(68)51-27(16-33(61)62)41(72)53-29(18-35(65)66)43(74)54-28(17-34(63)64)42(73)52-26(15-32(59)60)40(71)49-24(6-2-4-12-46)38(69)55-30(19-77)44(75)76/h7-10,22-30,56,77H,1-6,11-19,45-47H2,(H,48,70)(H,49,71)(H,50,67)(H,51,68)(H,52,73)(H,53,72)(H,54,74)(H,55,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
ICCXXHMWPXPQHN-WQXPEFPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


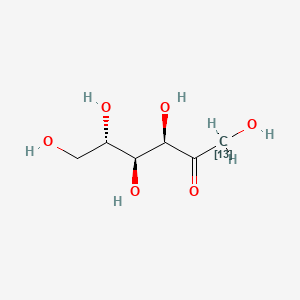
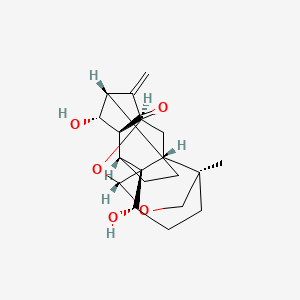
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
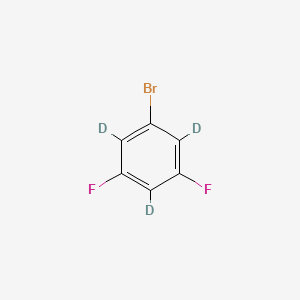

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

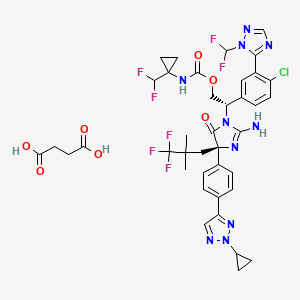
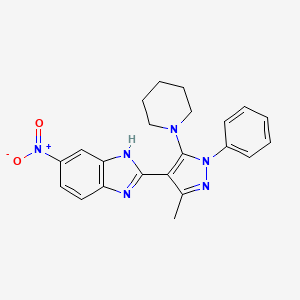
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
